Cas no 1342630-65-2 (5-(3-methylbutoxy)pentane-1-sulfonyl chloride)

5-(3-メチルブトキシ)ペンタン-1-スルホニルクロリドは、有機合成において有用なスルホン化剤です。この化合物は、反応性の高いスルホニルクロリド基(-SO₂Cl)を有しており、アミンやアルコールなどの求核剤との反応により、対応するスルホンアミドやスルホン酸エステルを効率的に生成します。3-メチルブトキシ基(-OCH₂CH₂CH(CH₃)₂)が導入されているため、脂溶性が向上し、有機溶媒への溶解性に優れています。この特性により、非極性媒体中の反応においても良好な反応性を示します。また、比較的安定な構造を持つため、取り扱いが容易であり、精密合成や医薬品中間体の製造に適しています。

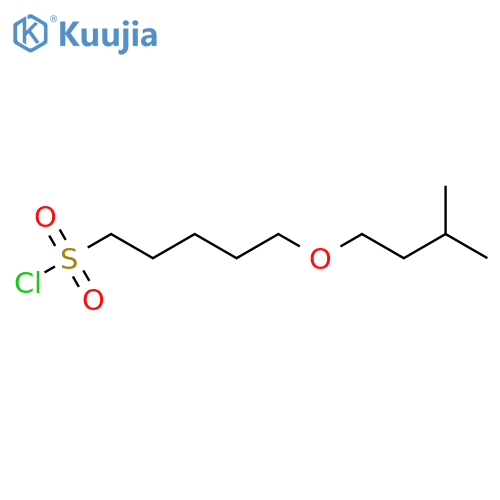

1342630-65-2 structure

商品名:5-(3-methylbutoxy)pentane-1-sulfonyl chloride

5-(3-methylbutoxy)pentane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-(Isopentyloxy)pentane-1-sulfonyl chloride

- 5-(3-methylbutoxy)pentane-1-sulfonyl chloride

- 1-Pentanesulfonyl chloride, 5-(3-methylbutoxy)-

-

- インチ: 1S/C10H21ClO3S/c1-10(2)6-8-14-7-4-3-5-9-15(11,12)13/h10H,3-9H2,1-2H3

- InChIKey: MUYNXUVLYNBWFV-UHFFFAOYSA-N

- ほほえんだ: ClS(CCCCCOCCC(C)C)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 9

- 複雑さ: 232

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 51.8

5-(3-methylbutoxy)pentane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422342-500mg |

5-(Isopentyloxy)pentane-1-sulfonyl chloride |

1342630-65-2 | 98% | 500mg |

¥27255 | 2023-04-15 | |

| Enamine | EN300-1144281-5.0g |

5-(3-methylbutoxy)pentane-1-sulfonyl chloride |

1342630-65-2 | 5g |

$3520.0 | 2023-05-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422342-250mg |

5-(Isopentyloxy)pentane-1-sulfonyl chloride |

1342630-65-2 | 98% | 250mg |

¥26132 | 2023-04-15 | |

| Enamine | EN300-1144281-1g |

5-(3-methylbutoxy)pentane-1-sulfonyl chloride |

1342630-65-2 | 95% | 1g |

$699.0 | 2023-10-25 | |

| Enamine | EN300-1144281-5g |

5-(3-methylbutoxy)pentane-1-sulfonyl chloride |

1342630-65-2 | 95% | 5g |

$2028.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422342-100mg |

5-(Isopentyloxy)pentane-1-sulfonyl chloride |

1342630-65-2 | 98% | 100mg |

¥28836 | 2023-02-18 | |

| Enamine | EN300-1144281-0.05g |

5-(3-methylbutoxy)pentane-1-sulfonyl chloride |

1342630-65-2 | 95% | 0.05g |

$587.0 | 2023-10-25 | |

| Enamine | EN300-1144281-2.5g |

5-(3-methylbutoxy)pentane-1-sulfonyl chloride |

1342630-65-2 | 95% | 2.5g |

$1370.0 | 2023-10-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422342-1g |

5-(Isopentyloxy)pentane-1-sulfonyl chloride |

1342630-65-2 | 98% | 1g |

¥26222 | 2023-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422342-50mg |

5-(Isopentyloxy)pentane-1-sulfonyl chloride |

1342630-65-2 | 98% | 50mg |

¥25704 | 2023-04-15 |

5-(3-methylbutoxy)pentane-1-sulfonyl chloride 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1342630-65-2 (5-(3-methylbutoxy)pentane-1-sulfonyl chloride) 関連製品

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量